molecular formula C10H20N2O2 B1531338 2-Amino-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-one CAS No. 1339690-35-5

2-Amino-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-one

Cat. No.: B1531338
CAS No.: 1339690-35-5
M. Wt: 200.28 g/mol
InChI Key: YLZMJTDZPYRBOY-UHFFFAOYSA-N
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Description

2-Amino-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-one is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound features an amino group (-NH2) attached to the alpha-carbon of a propanone structure, which is further substituted with a methoxymethyl group on the piperidine ring.

Synthetic Routes and Reaction Conditions:

  • Reductive Amination: One common synthetic route involves the reductive amination of 4-(methoxymethyl)piperidine with an appropriate ketone, such as acetone, in the presence of a reducing agent like sodium cyanoborohydride.

  • Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable leaving group on a piperidine derivative with a methoxymethyl group.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reductive amination or nucleophilic substitution reactions. These processes are typically optimized for high yield and purity, often involving continuous flow reactors or batch reactors under controlled conditions.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form a nitro group, resulting in 2-nitro-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-one.

  • Reduction: The carbonyl group can be reduced to form an alcohol, resulting in 2-amino-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-ol.

  • Substitution: The methoxymethyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as halides or alkoxides can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Nitro derivatives

  • Reduction: Alcohols

  • Substitution: Various substituted piperidines

Scientific Research Applications

2-Amino-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-one has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: It can be used as a probe in biological studies to understand the role of piperidine derivatives in biological systems.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways. The amino group can act as a nucleophile, forming bonds with electrophilic centers in biological molecules. The methoxymethyl group can influence the compound's lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

  • 2-Amino-1-(4-methylpiperidin-1-yl)propan-1-one: Similar structure but lacks the methoxymethyl group.

  • 2-Amino-1-(4-ethoxymethylpiperidin-1-yl)propan-1-one: Similar structure but with an ethoxymethyl group instead of methoxymethyl.

Uniqueness: 2-Amino-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for the development of new chemical entities and therapeutic agents.

Properties

IUPAC Name

2-amino-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-8(11)10(13)12-5-3-9(4-6-12)7-14-2/h8-9H,3-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZMJTDZPYRBOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)COC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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